C18E4
Overview
Description
. It is a type of polyethylene glycol ether, specifically an octadecyl tetraethylene glycol ether. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
C18E4 can be synthesized through the reaction of Bis[2-(2-hydroxyethoxy)ethyl] ether with 1-Bromooctadecane . The reaction typically involves the use of potassium tert-butylate in tert-butyl alcohol as a base, and the mixture is heated for several hours to facilitate the reaction . This method yields this compound with a moderate efficiency.
Chemical Reactions Analysis
C18E4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
C18E4 has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: In biological research, it is used to solubilize hydrophobic compounds, making them more accessible for biological assays.
Medicine: It is used in the formulation of drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Industry: In industrial applications, it is used in the production of cosmetics, detergents, and other personal care products due to its surfactant properties .
Mechanism of Action
The mechanism of action of C18E4 primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This property is due to the presence of both hydrophilic (polyethylene glycol) and hydrophobic (octadecyl) groups in its structure. These groups interact with different molecules, facilitating their solubilization and stabilization .
Comparison with Similar Compounds
C18E4 is similar to other polyethylene glycol ethers, such as:
C18E3 (Octadecyl triethylene glycol ether): Similar in structure but with one less ethylene glycol unit.
C18E5 (Octadecyl pentaethylene glycol ether): Similar in structure but with one more ethylene glycol unit.
Properties
IUPAC Name |
2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23-30-25-26-31-24-22-29-20-18-27/h27H,2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZHDXIJQPSERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866778 | |
Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59970-10-4 | |
Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059970104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC190606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-Tetraoxatriacontan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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